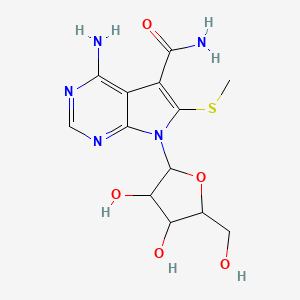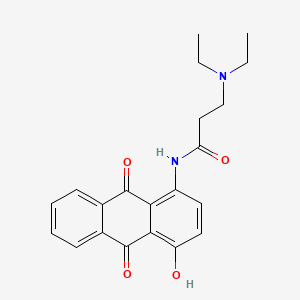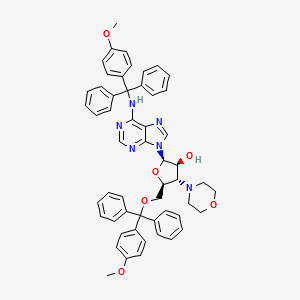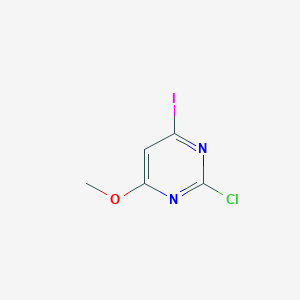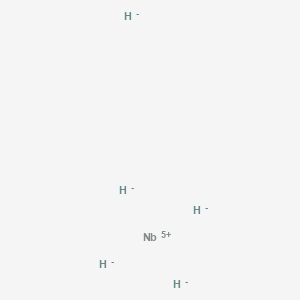
Niobium Hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium hydride is a compound formed by the reaction of niobium with hydrogen. It is known for its unique properties and applications in various fields, including superconductivity and hydrogen storage. Niobium, a transition metal, can absorb hydrogen to form different hydride phases, which can significantly alter its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium hydride can be synthesized by exposing niobium metal to hydrogen gas at elevated temperatures. The reaction typically occurs at temperatures ranging from 200°C to 400°C under hydrogen pressures of 1 to 10 atmospheres. The formation of this compound is influenced by factors such as temperature, pressure, and the purity of the niobium metal.
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating niobium metal in a controlled environment. The process involves heating niobium in a hydrogen atmosphere to facilitate the absorption of hydrogen. The reaction is monitored to ensure the desired stoichiometry and phase of the hydride are achieved. High-purity niobium is often used to minimize impurities that could affect the hydride formation.
Análisis De Reacciones Químicas
Types of Reactions: Niobium hydride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form niobium oxide and water.
Reduction: It can be reduced back to niobium metal and hydrogen gas.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or other metal hydrides.
Substitution: Reactions often require specific catalysts and conditions depending on the substituent.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and water (H2O).
Reduction: Niobium metal (Nb) and hydrogen gas (H2).
Substitution: Various substituted niobium compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Niobium hydride has several applications in scientific research:
Superconductivity: this compound phases can affect the superconducting properties of niobium, making it a subject of study in the development of superconducting materials.
Hydrogen Storage: Due to its ability to absorb and release hydrogen, this compound is explored as a potential material for hydrogen storage systems.
Material Science: The study of this compound helps in understanding hydrogen embrittlement and improving the mechanical properties of niobium-based materials.
Mecanismo De Acción
The mechanism by which niobium hydride exerts its effects involves the absorption and release of hydrogen atoms. The hydrogen atoms occupy interstitial sites in the niobium lattice, leading to the formation of different hydride phases. These phases can alter the electronic, mechanical, and superconducting properties of niobium. The interaction between niobium and hydrogen is influenced by factors such as temperature, pressure, and the presence of impurities.
Comparación Con Compuestos Similares
Titanium Hydride (TiH2): Like niobium hydride, titanium hydride is used in hydrogen storage and as a reducing agent. titanium hydride has different thermodynamic properties and hydrogen absorption capacities.
Zirconium Hydride (ZrH2): Zirconium hydride is another hydrogen storage material with applications in nuclear reactors. It has different stability and reaction conditions compared to this compound.
Vanadium Hydride (VH2): Vanadium hydride is known for its high hydrogen absorption capacity and is studied for similar applications as this compound.
Uniqueness of this compound: this compound is unique due to its high superconducting transition temperature and its ability to form various hydride phases. Its properties make it particularly valuable in the study of superconductivity and hydrogen storage technologies .
Propiedades
Número CAS |
12655-93-5 |
|---|---|
Fórmula molecular |
H5Nb |
Peso molecular |
97.946 g/mol |
Nombre IUPAC |
hydride;niobium(5+) |
InChI |
InChI=1S/Nb.5H/q+5;5*-1 |
Clave InChI |
FBRCTMHFHUMEHP-UHFFFAOYSA-N |
SMILES canónico |
[H-].[H-].[H-].[H-].[H-].[Nb+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
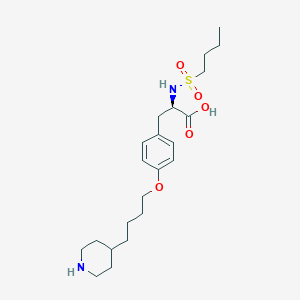
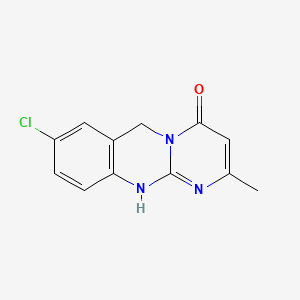
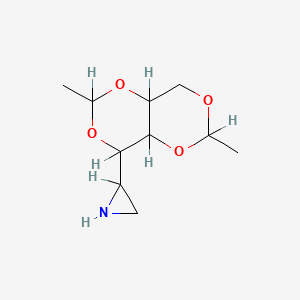

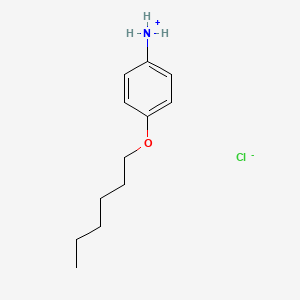
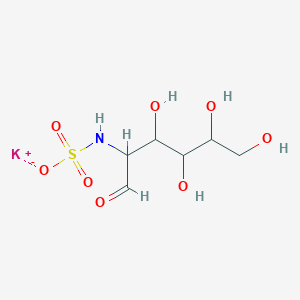
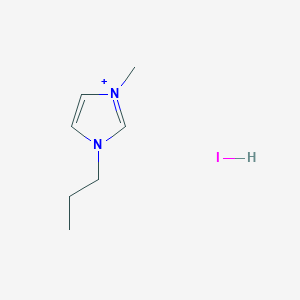

![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
